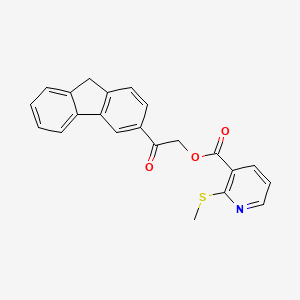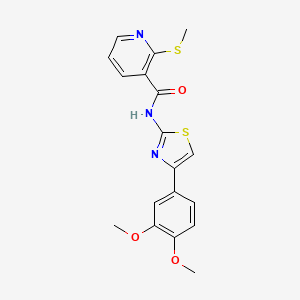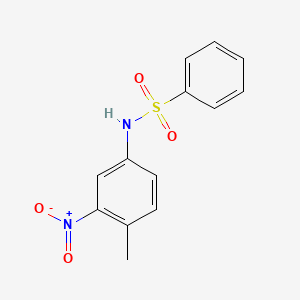
tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate: is a synthetic organic compound that belongs to the class of oxazines. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is crucial to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the development of novel materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. Additionally, the oxazine ring can participate in various chemical reactions, modulating the activity of enzymes and receptors .
Comparación Con Compuestos Similares
- tert-Butyl (2,2,2-trifluoroacetyl)glycinate
- tert-Butyl (2,2,2-trifluoroacetyl)-L-phenylalaninate
- Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate
Comparison: tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate is unique due to its oxazine ring structure, which imparts distinct chemical properties compared to other trifluoroacetyl derivatives. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H14F3NO4 |
|---|---|
Peso molecular |
281.23 g/mol |
Nombre IUPAC |
tert-butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
InChI |
InChI=1S/C11H14F3NO4/c1-10(2,3)18-9(17)6-4-7(19-15-5-6)8(16)11(12,13)14/h4,6,15H,5H2,1-3H3 |
Clave InChI |
ZZYNTFYOWXXAOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CNOC(=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)


![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)



